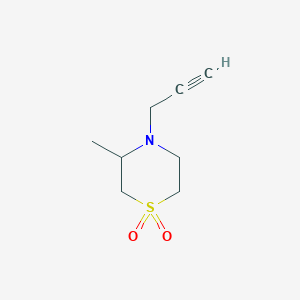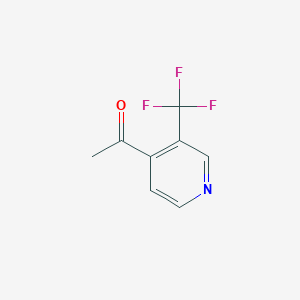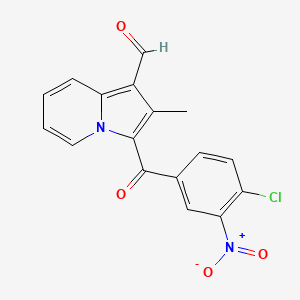
2-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide” is a complex organic molecule that contains a pyrimidine ring and a pyrrolidine ring. Pyrimidine is a basic aromatic ring structure found in many important biomolecules like DNA and RNA. Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s found in many pharmaceuticals and natural products .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrimidine ring attached to a pyrrolidine ring via a methylene bridge (-CH2-). An acetamide group (-CONH2) and a methoxy group (-OCH3) are also attached to the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Pyrimidine and pyrrolidine rings can participate in a variety of chemical reactions, including substitutions, additions, and ring-opening reactions .Aplicaciones Científicas De Investigación
Antagonism of the Vanilloid Receptor (VR1)
- Application : Derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as VR1 antagonists, potentially modulating pain responses and thermal sensations .
Modulation of Insulin-Like Growth Factor 1 Receptor (IGF-1R)
Enzyme Inhibition
- Application : These compounds inhibit various enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Antioxidant Properties
Antibacterial Activity
Cell Cycle Regulation
Mecanismo De Acción
Target of Action
The compound 2-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide is a derivative of pyrrolidine . Pyrrolidine derivatives are known to interact with a variety of targets, including the vanilloid receptor 1, insulin-like growth factor 1 receptor, and various enzymes such as phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
The mode of action of this compound is likely to be dependent on its specific target. For instance, if the target is an enzyme, the compound may act as an inhibitor, reducing the enzyme’s activity. If the target is a receptor, the compound may act as an agonist or antagonist, either activating or blocking the receptor’s function .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. For example, if the compound targets the insulin-like growth factor 1 receptor, it could impact pathways related to cell growth and metabolism .
Pharmacokinetics
The pyrrolidine scaffold is known to be used in drug discovery due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For example, if the compound acts as an inhibitor of a particular enzyme, the result could be a decrease in the production of certain biochemicals within the cell .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the pH of the environment, the presence of other molecules that could interact with the compound, and the temperature .
Direcciones Futuras
Propiedades
IUPAC Name |
2-methoxy-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-18-9-12(17)14-8-10-13-5-4-11(15-10)16-6-2-3-7-16/h4-5H,2-3,6-9H2,1H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSXLCPORXISAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1=NC=CC(=N1)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide](/img/structure/B2387421.png)

![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2387423.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2387426.png)


methanone](/img/structure/B2387430.png)
![N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide](/img/structure/B2387431.png)

![5-[1-(2,2-Difluoroethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2387434.png)

![1-Phenyl-2-azaspiro[3.4]oct-6-ene](/img/structure/B2387438.png)